molecular formula C16H10BrCl2NO3 B2626015 5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione CAS No. 862691-58-5

5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione

Cat. No.: B2626015
CAS No.: 862691-58-5
M. Wt: 415.06
InChI Key: AQWMOSCHMABOSB-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indoline ring, a 2,4-dichlorophenoxyethyl group at the 1-position, and a dione functionality at the 2,3-positions.

Scientific Research Applications

5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione typically involves multiple steps:

    Bromination: The indoline ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.

    Alkylation: The 1-position of the indoline ring is alkylated with 2-(2,4-dichlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: The indoline ring is oxidized to form the dione functionality at the 2,3-positions using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones.

    Reduction: Diols.

    Substitution: Amino or thio-substituted indoline derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione: Unique due to its specific substitution pattern and dione functionality.

    5-Bromoindoline-2,3-dione: Lacks the 2-(2,4-dichlorophenoxy)ethyl group.

    1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione: Lacks the bromine atom at the 5-position.

Uniqueness

The uniqueness of this compound lies in its combination of bromine, dichlorophenoxyethyl group, and dione functionality, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-1-[2-(2,4-dichlorophenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2NO3/c17-9-1-3-13-11(7-9)15(21)16(22)20(13)5-6-23-14-4-2-10(18)8-12(14)19/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWMOSCHMABOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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